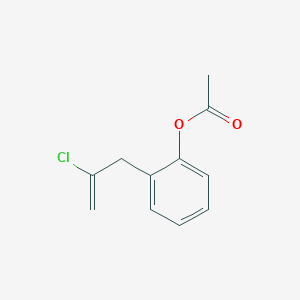

3-(2-Acetoxyphenyl)-2-chloro-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Acetoxyphenyl)-2-chloro-1-propene, also known as ACP, is a compound that falls under the category of chalcones. It has a CAS Number of 890097-70-8 and a molecular weight of 210.66 .

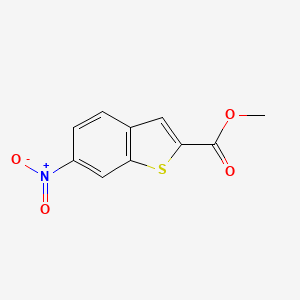

Molecular Structure Analysis

The molecular structure of 3-(2-Acetoxyphenyl)-2-chloro-1-propene can be represented by the linear formula C11H11ClO2 . The InChI code for this compound is 1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Acetoxyphenyl)-2-chloro-1-propene include a molecular weight of 210.66 and a molecular formula of C11H11ClO2 .Scientific Research Applications

Antioxidant Activity

The compound can be used in the synthesis of novel benzamide compounds, which have been found to exhibit significant antioxidant activity . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potentially useful in the development of new antibacterial agents .

Synthesis of Functional Polymers

The compound can be used in the synthesis of functional polymers . These polymers have reactive side groups that can be polymerized by chain addition polymerization methods . This makes them useful in a variety of industrial applications, including the plastic, rubber, and paper industries .

Drug Discovery

Benzamide compounds, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have been used in drug discovery . They have shown potential in the treatment of various conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity .

Anti-Inflammatory Activity

Some benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Anti-Platelet Activity

Amide derivatives, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have shown anti-platelet activity . This suggests potential applications in the prevention of blood clots .

Mechanism of Action

Target of Action

The primary target of 3-(2-Acetoxyphenyl)-2-chloro-1-propene is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various bioactive lipids .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) through acetylation . This interaction results in the inhibition of these enzymes, thereby preventing the conversion of arachidonic acid to PGH2 .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid cascade , disrupting the production of prostaglandins and thromboxanes . These bioactive lipids mediate numerous physiological and pathophysiological effects, including pain, fever, inflammation, hemostasis, and regulation of renal function and maintenance of mucosal integrity in the stomach .

Pharmacokinetics

Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by esterases, preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The inhibition of COX enzymes by 3-(2-Acetoxyphenyl)-2-chloro-1-propene leads to a decrease in the production of prostaglandins and thromboxanes . This results in the alleviation of symptoms such as pain, fever, and inflammation .

properties

IUPAC Name |

[2-(2-chloroprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCVVDCKLOWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641187 |

Source

|

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxyphenyl)-2-chloro-1-propene | |

CAS RN |

890097-70-8 |

Source

|

| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)